

Molecular structure of 2,4,5-Trimethyl-4,5-dihydrothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,5-Trimethyl-4,5-dihydrothiazole**

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An In-Depth Technical Guide to **2,4,5-Trimethyl-4,5-dihydrothiazole**

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and applications of **2,4,5-Trimethyl-4,5-dihydrothiazole**. Also known as Trimethylthiazoline (TMT), this heterocyclic compound is a subject of significant interest in neuroscience and behavioral research as a potent predator odor mimic. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and structured data for practical application.

Molecular Structure and Properties

2,4,5-Trimethyl-4,5-dihydrothiazole is a heterocyclic organic compound belonging to the thiazoline class. Its core structure is a five-membered dihydrothiazole ring, which is a partially saturated version of a thiazole ring, containing one sulfur and one nitrogen atom. The designation "dihydro-" indicates the presence of a single double bond within the five-membered ring, resulting in reduced aromaticity compared to its thiazole analogue. The molecule is substituted with three methyl groups at positions 2, 4, and 5.

The presence of the sulfur and nitrogen heteroatoms, the C=N imine bond, and the chiral centers at carbons 4 and 5 define its chemical reactivity and biological activity.

Data Presentation: Chemical and Physical Properties

The quantitative data for **2,4,5-Trimethyl-4,5-dihydrothiazole** are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2,4,5-trimethyl-4,5-dihydro-1,3-thiazole	
CAS Number	4145-93-1	[1]
Molecular Formula	C ₆ H ₁₁ NS	[1]
Molar Mass	129.22 g·mol ⁻¹	
InChIKey	CIEKNJJOENYFQL-UHFFFAOYSA-N	
Synonyms	Trimethylthiazoline (TMT), Fox odor	

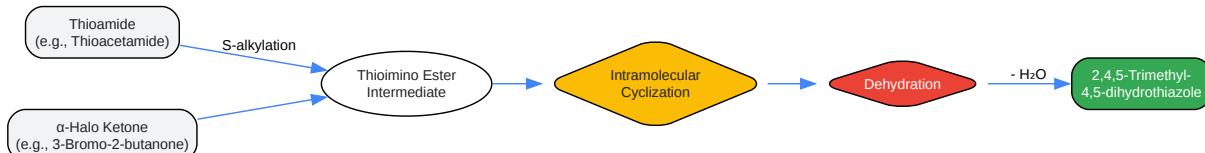
Table 2: Physical and Predicted Properties

Property	Value	Notes
Appearance	Light yellow liquid	Darkens upon exposure to oxygen.
Kovats Retention Index	985	On a non-polar column. [2]
Water Solubility	2.08 g/L (Predicted)	
logP	1.76 (Predicted)	
pKa (Strongest Basic)	5.27 (Predicted)	

Synthesis and Reactivity

Synthesis

The most common and versatile method for synthesizing thiazole and its dihydro- derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -halo ketone with a thioamide. The process begins with an S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.



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Caption: Generalized workflow for the Hantzsch synthesis of **2,4,5-Trimethyl-4,5-dihydrothiazole**.

Experimental Protocol: Hantzsch Thiazole Synthesis (General)

This protocol describes a general procedure for the synthesis of a dihydrothiazole derivative. Specific reactant quantities and reaction conditions should be optimized for **2,4,5-Trimethyl-4,5-dihydrothiazole**.

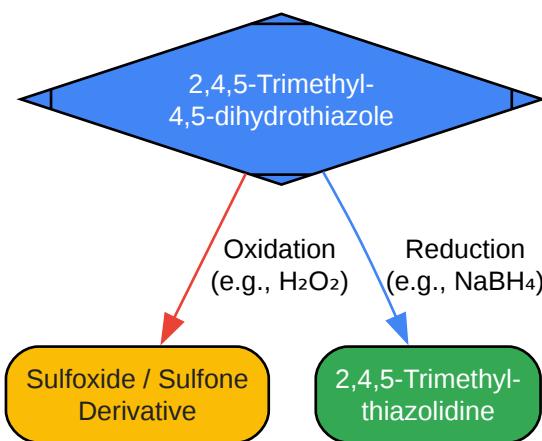
- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (e.g., thioacetamide, 1.0 equivalent) in a suitable solvent such as ethanol or methanol.
- **Addition:** Slowly add the α -halo ketone (e.g., 3-bromo-2-butanone, 1.0 equivalent) to the stirred solution. The reaction is often exothermic.
- **Reaction:** Heat the mixture to reflux (typically 60-80 °C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[3]

- Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid byproduct.^[3]
- Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration, wash with cold water, and air dry. If the product is an oil, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
- Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS).

Chemical Reactivity

The reactivity of **2,4,5-Trimethyl-4,5-dihydrothiazole** is primarily dictated by the imine (C=N) bond and the sulfur heteroatom.

- Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide or sulfone using common oxidizing agents like hydrogen peroxide (H_2O_2) or meta-chloroperoxybenzoic acid (m-CPBA).
- Reduction: The imine bond can be reduced to an amine, yielding the fully saturated thiazolidine ring. This is typically achieved through catalytic hydrogenation (e.g., $H_2/Pd-C$) or by using reducing agents like sodium borohydride ($NaBH_4$).



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Caption: Key reactivity pathways for **2,4,5-Trimethyl-4,5-dihydrothiazole**.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2,4,5-Trimethyl-4,5-dihydrothiazole**.

Table 3: Spectroscopic Data Summary

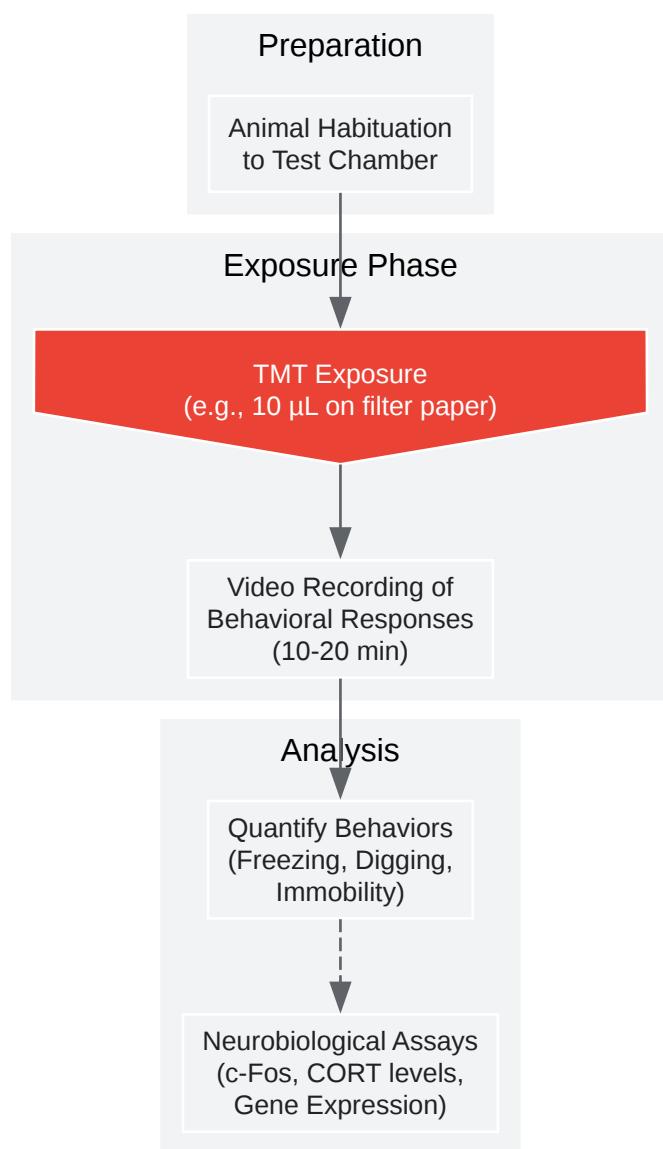
Technique	Expected / Observed Features
Infrared (IR) Spectroscopy	Predicted:- C-H stretching (alkane): ~2850-3000 cm ⁻¹ .- C=N stretching (imine): ~1640-1690 cm ⁻¹ .- C-N stretching: ~1020-1250 cm ⁻¹ .- C-S stretching: ~600-800 cm ⁻¹
¹ H NMR Spectroscopy	Predicted:- Resonances for three distinct methyl groups (singlets or doublets).- Signals for the two protons on the C4-C5 bond of the ring, likely showing complex splitting patterns due to their diastereotopic nature.
¹³ C NMR Spectroscopy	Predicted:- Signal for the imine carbon (C2) in the range of ~160-170 ppm.- Resonances for the aliphatic carbons (C4, C5) and the three methyl carbons.
Mass Spectrometry (GC-MS)	Observed:- Molecular Ion (M ⁺): m/z = 129. [2]

Applications in Neuroscience and Drug Development

The most prominent application of **2,4,5-Trimethyl-4,5-dihydrothiazole** is in neuroscience, where it is referred to as Trimethylthiazoline (TMT). It is a synthetic component of red fox feces and serves as a potent, species-innate predator odor that elicits defensive and fear-related

behaviors in rodents.[4] This makes TMT an invaluable tool for creating animal models of psychological stress, post-traumatic stress disorder (PTSD), and anxiety.[5][6][7]

Researchers use TMT to study the neurobiological circuits underlying innate fear, stress coping mechanisms, and the link between stress and other disorders, such as alcohol use disorder.[7] The behavioral responses to TMT exposure, such as freezing, immobility, and digging, are quantifiable measures of stress and fear.[5][8]



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Caption: Experimental workflow for a typical TMT-induced predator odor stress study in rodents.

Experimental Protocol: TMT Exposure for Behavioral Analysis

This protocol is adapted from methodologies used in rodent stress research.[\[5\]](#)[\[7\]](#)[\[8\]](#)

- Animal Habituation: For 1-2 consecutive days prior to the experiment, place each rat in the testing chamber (e.g., a clean Plexiglas cage) for 10-15 minutes to allow for habituation to the novel environment. This reduces confounding stress from novelty.
- TMT Preparation: Prepare a filter paper or cotton ball with a precise dose of TMT (e.g., 10 μ L of 97% pure **2,4,5-Trimethyl-4,5-dihydrothiazole**).[\[5\]](#)[\[8\]](#) Place it in a small, inaccessible container within the test chamber (e.g., a metal basket or perforated tube) to prevent direct contact. Control animals are exposed to a filter paper with a vehicle like water.
- Exposure Session: Place the rat in the chamber for a fixed duration (typically 10-20 minutes).
[\[8\]](#) The entire session should be video recorded from above for later behavioral analysis.
- Behavioral Scoring: Using the video recordings, trained observers or automated tracking software quantify key stress-related behaviors. Common measures include:
 - Freezing: Complete absence of movement except for respiration.
 - Immobility: A passive coping response characterized by minimal movement.
 - Digging: An active coping strategy involving burying or shredding bedding.[\[5\]](#)
- Data Analysis: Analyze the duration or frequency of each behavior. Some studies calculate a ratio of active to passive coping (e.g., digging/immobility ratio) to classify individual stress responses.[\[5\]](#)
- Post-Exposure Analysis (Optional): Following the behavioral test, biological samples can be collected to measure physiological stress markers (e.g., plasma corticosterone) or brain tissue can be processed for neuronal activation markers like c-Fos.[\[7\]](#)

Conclusion

2,4,5-Trimethyl-4,5-dihydrothiazole is a structurally simple yet functionally significant heterocyclic molecule. While its synthesis and basic reactivity follow established principles of organic chemistry, its role as the predator odor mimic TMT has established it as a critical tool in the fields of neuroscience, psychology, and pharmacology. The ability to reliably induce an innate fear state in preclinical models provides an invaluable platform for investigating the mechanisms of stress and anxiety, and for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge and detailed experimental frameworks necessary for its effective use in a research setting.

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- To cite this document: BenchChem. [Molecular structure of 2,4,5-Trimethyl-4,5-dihydrothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3425398#molecular-structure-of-2-4-5-trimethyl-4-5-dihydrothiazole]

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